molecular formula C9H11BrO2 B079739 4-Bromo-2,5-dimethoxytoluene CAS No. 13321-74-9

4-Bromo-2,5-dimethoxytoluene

Cat. No. B079739
CAS RN: 13321-74-9
M. Wt: 231.09 g/mol
InChI Key: YDRBZEYUYXQONG-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxytoluene, also known as 1-Bromo-2,5-dimethoxy-4-methylbenzene, is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 . The compound is typically stored at ambient temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethoxytoluene consists of a benzene ring substituted with a bromo group, two methoxy groups, and a methyl group . The InChI code for the compound is 1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethoxytoluene is a solid at room temperature . It has a molecular weight of 231.09 . The compound has a flash point of 160/30mm and a boiling point of 81-91 .

Scientific Research Applications

Synthesis of Other Chemical Compounds

4-Bromo-2,5-dimethoxytoluene can be used as a starting material in the synthesis of other chemical compounds . Its unique structure makes it a valuable reagent in organic synthesis.

Drug Synthesis

This compound has potential applications in drug synthesis. While the specific drugs are not mentioned, the bromo and methoxy groups in the compound can undergo various reactions to form complex structures often found in pharmaceuticals.

Material Science

In material science, 4-Bromo-2,5-dimethoxytoluene could be used due to its unique properties. The specifics of these applications are not detailed in the sources.

Research and Development

As a specialty chemical, 4-Bromo-2,5-dimethoxytoluene is often used in research and development settings . It can be used to study reaction mechanisms, develop new synthetic methods, or create novel materials.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It’s important to handle the compound with care and follow safety guidelines.

Mechanism of Action

Target of Action

4-Bromo-2,5-dimethoxytoluene primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play crucial roles in modulating neurotransmission, mood, and perception.

Mode of Action

The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it induces a conformational change that activates intracellular signaling pathways. This interaction leads to altered neurotransmitter release and changes in neuronal excitability, contributing to its psychoactive effects .

Biochemical Pathways

4-Bromo-2,5-dimethoxytoluene affects several biochemical pathways, including the serotonin signaling pathway. Activation of 5-HT2A receptors can lead to increased intracellular calcium levels and activation of protein kinase C (PKC), which further modulates various downstream targets . These changes can influence mood, cognition, and perception.

Pharmacokinetics

The pharmacokinetics of 4-Bromo-2,5-dimethoxytoluene involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, including the brain . It undergoes hepatic metabolism, primarily through demethylation and bromination, and is excreted via the kidneys . These properties impact its bioavailability and duration of action.

Result of Action

At the molecular level, 4-Bromo-2,5-dimethoxytoluene’s action results in altered neurotransmitter release and receptor activity. This leads to changes in neuronal firing patterns and synaptic plasticity . At the cellular level, these effects manifest as altered mood, perception, and cognition, which are characteristic of its psychoactive properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 4-Bromo-2,5-dimethoxytoluene . For instance, acidic or basic conditions can affect its chemical stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its pharmacokinetics and pharmacodynamics .

: DrugBank : Springer

properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBZEYUYXQONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349158
Record name 4-BROMO-2,5-DIMETHOXYTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethoxytoluene

CAS RN

13321-74-9
Record name 1-Bromo-2,5-dimethoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13321-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-2,5-DIMETHOXYTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-dimethoxytoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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